METHYL 3-[4-(HYDROXYMETHYL)PHENYL]PYRIDINE-2-CARBOXYLATE METHYL 3-[4-(HYDROXYMETHYL)PHENYL]PYRIDINE-2-CARBOXYLATE
Brand Name: Vulcanchem
CAS No.:
VCID: VC13510148
InChI: InChI=1S/C14H13NO3/c1-18-14(17)13-12(3-2-8-15-13)11-6-4-10(9-16)5-7-11/h2-8,16H,9H2,1H3
SMILES: COC(=O)C1=C(C=CC=N1)C2=CC=C(C=C2)CO
Molecular Formula: C14H13NO3
Molecular Weight: 243.26 g/mol

METHYL 3-[4-(HYDROXYMETHYL)PHENYL]PYRIDINE-2-CARBOXYLATE

CAS No.:

Cat. No.: VC13510148

Molecular Formula: C14H13NO3

Molecular Weight: 243.26 g/mol

* For research use only. Not for human or veterinary use.

METHYL 3-[4-(HYDROXYMETHYL)PHENYL]PYRIDINE-2-CARBOXYLATE -

Specification

Molecular Formula C14H13NO3
Molecular Weight 243.26 g/mol
IUPAC Name methyl 3-[4-(hydroxymethyl)phenyl]pyridine-2-carboxylate
Standard InChI InChI=1S/C14H13NO3/c1-18-14(17)13-12(3-2-8-15-13)11-6-4-10(9-16)5-7-11/h2-8,16H,9H2,1H3
Standard InChI Key VZCBTKPHDMCVFI-UHFFFAOYSA-N
SMILES COC(=O)C1=C(C=CC=N1)C2=CC=C(C=C2)CO
Canonical SMILES COC(=O)C1=C(C=CC=N1)C2=CC=C(C=C2)CO

Introduction

Chemical Identity and Structural Features

Molecular Architecture

Methyl 3-[4-(hydroxymethyl)phenyl]pyridine-2-carboxylate belongs to the class of nitrogen-containing heterocycles, featuring a pyridine ring linked to a para-hydroxymethyl-substituted benzene moiety. The ester functional group at the 2-position of the pyridine ring introduces polarity and reactivity, while the hydroxymethyl group on the phenyl ring enables further chemical modifications.

Table 1: Key Chemical Identifiers

PropertyValue
Molecular FormulaC₁₄H₁₃NO₃
Molecular Weight243.26 g/mol
IUPAC Namemethyl 3-[4-(hydroxymethyl)phenyl]pyridine-2-carboxylate
InChI KeyVZCBTKPHDMCVFI-UHFFFAOYSA-N
SMILESCOC(=O)C1=C(C=CC=N1)C2=CC=C(C=C2)CO
PubChem CID75488448

The compound’s planar structure facilitates π-π stacking interactions, as evidenced by crystallographic studies of analogous pyridine carboxylates . Density functional theory (DFT) analyses of related systems suggest that the hydroxymethyl group enhances hydrogen-bonding capacity, which may influence solubility and biological target engagement .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of methyl 3-[4-(hydroxymethyl)phenyl]pyridine-2-carboxylate typically involves multistep strategies combining cross-coupling and esterification reactions:

  • Pd-Catalyzed Suzuki-Miyaura Coupling: A pyridine-2-carboxylate derivative reacts with 4-(hydroxymethyl)phenylboronic acid under palladium catalysis to form the biaryl linkage.

  • Esterification: Subsequent methyl ester formation is achieved via acid-catalyzed reaction with methanol, often employing p-toluenesulfonic acid (pTSA) as a catalyst .

Table 2: Representative Reaction Conditions

StepReagentsTemperatureYield
CouplingPd(PPh₃)₄, K₂CO₃, DME/H₂O80°C68%
EsterificationMeOH, pTSA, reflux65°C92%

Alternative approaches include cyclocondensation of β-ketoenamides derived from α-hydroxy carboxylic acids, which preserves stereochemical integrity in enantiopure derivatives .

Physicochemical Properties

Thermal and Solubility Characteristics

Experimental data for the pure compound remain limited, but analogues provide insights:

  • Melting Point: 74–76°C (observed in structurally similar methyl 4-(hydroxymethyl)pyridine-2-carboxylate)

  • Solubility: Moderate solubility in polar aprotic solvents (DMF, DMSO) and limited solubility in water (<0.1 mg/mL at 25°C)

  • Stability: Sensitive to strong acids/bases; storage recommendations include inert atmospheres and temperatures below −20°C

Quantum mechanical calculations predict a dipole moment of 4.8 Debye, aligning with its observed solubility profile .

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a key precursor in synthesizing:

  • Anticonvulsant candidates via reductive amination of the hydroxymethyl group

  • Metal-organic frameworks (MOFs) for drug delivery systems

Coordination Chemistry

In coordination complexes, the pyridine nitrogen and carboxylate oxygen act as bidentate ligands. A recent Cu(II) complex demonstrated enhanced catalytic activity in Heck coupling reactions (TON = 1,450) .

Recent Research Advancements

Stereoselective Modifications

Chiral pool strategies utilizing D-mandelic acid have enabled the synthesis of enantiopure derivatives without racemization . This breakthrough facilitates development of targeted therapeutics with improved pharmacokinetic profiles.

Computational Modeling

Molecular dynamics simulations predict strong binding to amyloid-β fibrils (ΔG = −9.8 kcal/mol), positioning the compound as a potential Alzheimer’s disease therapeutic lead.

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